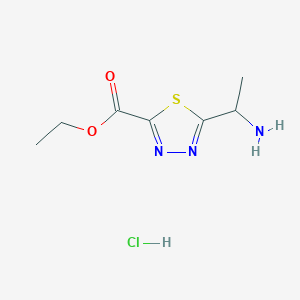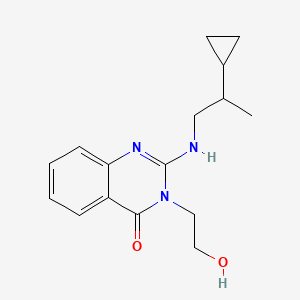![molecular formula C18H24N4O2 B7437656 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves the inhibition of mutant EGFR signaling pathways, which are commonly dysregulated in NSCLC. Specifically, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide binds to the ATP-binding pocket of mutant EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. This mechanism is highly selective for mutant EGFR, and it has been shown to be effective in overcoming resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several biochemical and physiological effects, including the inhibition of mutant EGFR signaling pathways, the induction of apoptosis, and the inhibition of tumor growth. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to be highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to have a favorable safety profile, with few adverse events reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mutant EGFR, which allows for the specific targeting of cancer cells with this mutation. Another advantage is its favorable safety profile, which allows for the administration of higher doses without significant toxicity. One limitation is its moderate yield in the synthesis process, which can limit the availability of the compound for lab experiments. Another limitation is the potential for the development of resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide over time, which can limit its long-term efficacy.
Direcciones Futuras
There are several future directions for the development and use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide. One direction is the investigation of combination therapies that can enhance the efficacy of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, such as the combination with other targeted therapies or immunotherapies. Another direction is the development of new EGFR TKIs that can overcome resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other third-generation EGFR TKIs. Additionally, the use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide in other types of cancer with EGFR mutations, such as head and neck cancer, is an area of active research. Finally, the development of biomarkers that can predict response to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other EGFR TKIs is an important area of research that can help to optimize patient selection and treatment outcomes.
Métodos De Síntesis
The synthesis of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves several steps, including the preparation of the key intermediate 2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole, the reduction of the nitro group to an amino group, and the coupling of the resulting amine with the pyridine-3-carboxylic acid derivative. The final step involves the introduction of the oxan-2-ylpyrazole moiety by reacting with an appropriate reagent. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several studies. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown potent and selective inhibitory activity against mutant EGFR, including T790M, which is a common mutation associated with resistance to first-generation EGFR TKIs. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown promising results in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, with a high response rate and a favorable safety profile.
Propiedades
IUPAC Name |
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(2)17-15(8-7-13(3)20-17)18(23)21-14-10-19-22(11-14)16-6-4-5-9-24-16/h7-8,10-12,16H,4-6,9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSHIXEWKFRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=CN(N=C2)C3CCCCO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)
